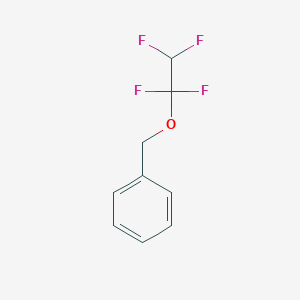

1,1,2,2-Tetrafluoroethyl benzyl ether

Beschreibung

Contextual Significance of Fluoroalkyl Ethers in Modern Chemical Synthesis

Fluoroalkyl ethers represent a significant class of compounds in modern chemical synthesis due to the unique properties conferred by the presence of fluorine atoms. The incorporation of fluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological characteristics. cas.cnlew.ro For instance, the 1,1,2,2-tetrafluoroethyl (–CF₂CF₂H) group can act as a structural mimic for other functional groups and can enhance the lipophilicity of a molecule. researchgate.net This strategic introduction of fluorine is a key reason why approximately 20% of all pharmaceuticals and about 50% of agrochemicals registered in recent years contain fluorine. cas.cn

The ether linkage in fluoroalkyl ethers provides a stable connection for the fluoroalkyl chain to the rest of the molecule. These compounds often exhibit high thermal and oxidative stability, stemming from the strength of the carbon-fluorine bond. lew.ro In the context of synthetic chemistry, fluoroalkyl ethers are used as intermediates, building blocks, and final products in various fields. researchgate.netresearchgate.net For example, fluorinated ethers have been investigated as potential alternatives to traditional anesthetics, demonstrating reduced side effects. lew.ro Furthermore, the presence of fluorinated chains can influence intermolecular interactions, leading to applications in materials science, such as in the development of liquid crystals and advanced polymers. researchgate.netrsc.org The synthesis of these ethers can be achieved through various methods, including the Williamson ether synthesis or the reaction of fluoroalcoholates with alkyl halides. researchgate.netgoogle.com

General Overview of Fluorine Chemistry and Ether Functionality

Organofluorine chemistry is a specialized field that studies the properties and synthesis of compounds containing carbon-fluorine bonds. Fluorine is the most electronegative element, and its small atomic size allows it to replace hydrogen in organic molecules with minimal steric impact. lew.roacs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. lew.ro These fundamental properties are responsible for the profound changes observed when fluorine is introduced into a molecule, including altered acidity, basicity, conformation, and metabolic stability. cas.cnlew.ro

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoroethoxymethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSLQKOUGIZCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552711 |

Source

|

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115611-57-9 |

Source

|

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1,2,2 Tetrafluoroethyl Benzyl Ether and Its Derivatives

Established Synthetic Routes to 1,1,2,2-Tetrafluoroethyl Ether Linkages

The formation of the 1,1,2,2-tetrafluoroethyl ether core is a critical step that can be achieved through several reliable synthetic strategies.

Nucleophilic Addition Strategies Involving Tetrafluoroethylene (B6358150)

One of the primary methods for creating the tetrafluoroethyl ether linkage is through the nucleophilic addition of an alcohol to tetrafluoroethylene (TFE). This reaction is typically performed under basic conditions, where an alkoxide, generated from the corresponding alcohol, acts as the nucleophile. For instance, the reaction of an alcohol with TFE can be facilitated by a base like potassium hydroxide (B78521). chemicalbook.com

The general scheme for this reaction is as follows:

This method has been successfully employed for the synthesis of various fluoroethers. chemicalbook.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields. For example, the synthesis of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether was achieved by reacting 2,2,3,3-tetrafluoro-1-propanol (B1207051) with tetrafluoroethylene in the presence of potassium hydroxide at temperatures between 75-95°C and pressures of 0.5 to 0.8 MPa. chemicalbook.com

Preparations Utilizing 1,2-Dibromotetrafluoroethane (B104034) with Alcohols/Phenols

An alternative and effective route to 1,1,2,2-tetrafluoroethyl ethers involves the use of 1,2-dibromotetrafluoroethane (CF₂BrCF₂Br) as a starting material. wikipedia.orgnoaa.govnist.gov This haloalkane can react with alcohols or phenols, typically in the presence of a base, to yield the desired ether. researchgate.net

The reaction proceeds through a nucleophilic substitution mechanism where the alkoxide or phenoxide ion displaces one of the bromine atoms. The resulting intermediate can then undergo further reactions. This method offers a versatile approach to a range of tetrafluoroethyl ethers.

Benzylation Strategies for the Ether Moiety

Once the 1,1,2,2-tetrafluoroethyl alcohol intermediate is formed, the subsequent step involves the introduction of the benzyl (B1604629) group to form the final ether product.

Williamson Ether Synthesis Approaches in Fluorinated Systems

The Williamson ether synthesis is a classic and widely used method for preparing ethers, and it is applicable to fluorinated systems. fluorine1.rutcichemicals.comtcichemicals.commasterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of synthesizing 1,1,2,2-tetrafluoroethyl benzyl ether, this would involve the deprotonation of 1,1,2,2-tetrafluoroethanol to form the corresponding alkoxide, which then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride. youtube.com

The general reaction is:

The choice of base is crucial for the successful deprotonation of the fluorinated alcohol. Strong bases like sodium hydride (NaH) are often employed. tcichemicals.commasterorganicchemistry.com The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the Sₙ2 reaction. masterorganicchemistry.com

Table 1: Reaction Parameters for Williamson Ether Synthesis of Fluorinated Ethers

| Fluorinated Alcohol | Benzylating Agent | Base | Solvent | Typical Conditions |

| 1,1,2,2-Tetrafluoroethanol | Benzyl bromide | Sodium hydride | THF | 0°C to room temperature |

| 2,2,2-Trifluoroethanol | Benzyl chloride | Potassium carbonate | Acetone | Reflux |

This table presents illustrative data and specific conditions may vary based on the detailed experimental procedure.

Application of Advanced Benzyl Transfer Reagents and Protocols

While the Williamson ether synthesis is robust, the need for strongly basic conditions can sometimes be incompatible with sensitive functional groups. To circumvent this, advanced benzylation reagents that operate under milder, often neutral or acidic conditions, have been developed. organic-chemistry.orgbeilstein-journals.orgnih.govsemanticscholar.org

One such reagent is 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgnih.govsemanticscholar.orgthieme-connect.com This reagent can effectively benzylate alcohols under neutral conditions, avoiding the use of strong bases. nih.govsemanticscholar.org The reaction is typically carried out by heating a mixture of the alcohol, the benzylation reagent, and a mild base like magnesium oxide in a suitable solvent such as toluene (B28343) or trifluorotoluene. beilstein-journals.orgnih.gov

Another approach involves the use of benzyl trichloroacetimidate (B1259523) under acidic catalysis. organic-chemistry.org This method provides an alternative for substrates that are unstable in basic media.

Table 2: Comparison of Benzylation Methods

| Method | Reagent | Conditions | Advantages | Limitations |

| Williamson Ether Synthesis | Benzyl halide, strong base | Basic | Readily available reagents | Not suitable for base-sensitive substrates |

| 2-Benzyloxy-1-methylpyridinium triflate | 2-Benzyloxy-1-methylpyridinium triflate | Neutral | Mild conditions, high yields | Reagent may need to be synthesized |

| Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate, acid catalyst | Acidic | Suitable for acid-stable substrates | Requires acidic conditions |

This table provides a general comparison and the choice of method depends on the specific substrate and desired outcome.

Reductive Etherification of Aldehydes and Ketones with Alcohols

Reductive etherification offers another pathway to ethers, including benzyl ethers. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This one-pot procedure involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent and a catalyst. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would entail the reaction of benzaldehyde (B42025) with 1,1,2,2-tetrafluoroethanol.

The reaction is typically catalyzed by a Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃) or iron(III) chloride, and utilizes a silane, like triethylsilane, as the reducing agent. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is advantageous as it often proceeds under mild conditions and can be highly chemoselective. organic-chemistry.org The reaction proceeds through the in-situ formation of a hemiacetal, which is then reduced to the ether. libretexts.orglibretexts.orgyoutube.compressbooks.pub

Novel and Emerging Synthetic Approaches for this compound Frameworks

Recent advancements in synthetic organic chemistry have provided several novel methods for the construction of the C-O bond in this compound and its derivatives. These approaches offer alternatives to traditional methods like the Williamson ether synthesis, which may not be suitable for substrates with sensitive functional groups. orgsyn.orgyoutube.com

Radical-mediated reactions offer a powerful tool for the formation of C-O bonds, especially in complex molecular architectures. The generation of fluoroalkyl radicals, which can then be trapped by alcohols, provides a direct route to the desired ether. For instance, the use of a suitable reductant can induce the formation of fluoroalkyl radicals from appropriate precursors. uochb.cz Another approach involves the photochemically induced decomposition of hypervalent iodine reagents to generate fluoroalkyl radicals. uochb.cz These methods are advantageous as they often proceed under mild conditions, making them compatible with a variety of functional groups.

Transition-metal catalysis has emerged as a highly effective strategy for the formation of C-C and C-heteroatom bonds. nih.gov In the context of synthesizing this compound, copper-catalyzed reactions have shown promise. For example, a method for the perfluoroalkoxylation of poorly reactive alkyl halides has been developed using a dual concurrent catalysis strategy with a single alkali metal salt, CsI, to activate both the nucleophile and the electrophile. rsc.org This approach is cost-effective and demonstrates high functional group compatibility. rsc.org

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| CuI (10 mol%), Et2Zn, DMPU | Methyl 2-iodobenzoate, Perfluoroalkoxide | Perfluoroalkoxylated benzoate | Not specified | rsc.org |

| CsI | Poorly reactive alkyl halides, Perfluoroalkoxide | Perfluoroalkoxylated compounds | High | rsc.org |

A significant breakthrough in nucleophilic tetrafluoroethylation involves the use of in situ formed organomagnesium reagents. nih.gov Tetrafluoroalkyl bromides can be metalated with iPrMgCl·LiCl (Turbo Grignard) to create organomagnesium compounds that are stable at low temperatures. uochb.cznih.gov These reagents exhibit high nucleophilicity and can react with various electrophiles, including those that can be converted to benzyl ethers, to yield functionalized tetrafluoroethylene-containing products. nih.gov This method is noted for its operational simplicity, excellent selectivity, and broad substrate scope. nih.gov

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of complex molecules often requires precise control over which functional group reacts and at which position, known as chemo- and regioselectivity, respectively. In the synthesis of this compound derivatives, particularly those with multiple reactive sites, these considerations are paramount. For example, in the alkylation of dianions of β-ketoesters, high regioselectivity can be achieved to produce specific 2-alkylidenetetrahydrofurans. researchgate.net The choice of reagents and reaction conditions plays a crucial role in directing the outcome of the reaction. imist.ma For instance, density functional theory (DFT) calculations have been used to understand and predict the chemo- and regioselectivity in [3+2] cycloaddition reactions involving substituted triazoles. imist.ma

Scalability and Process Optimization of Synthetic Protocols

For a synthetic method to be industrially viable, it must be scalable, meaning it can be performed on a large scale safely and efficiently. Process optimization is key to achieving this. This involves refining reaction conditions such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing cost and waste. For example, the synthesis of 1,2,2,2-tetrafluoroethyl ethers has been achieved by passing a 1,2,2,2-tetrahalogeno-ethyl ether with hydrogen fluoride (B91410) over a chromium oxy-fluoride catalyst at elevated temperatures. google.com Optimizing the stoichiometry of reactants and the reaction conditions is crucial for the successful and efficient production of the desired product. google.com

Mechanistic Investigations of Reactions Involving 1,1,2,2 Tetrafluoroethyl Benzyl Ether

Reaction Mechanisms in the Formation of 1,1,2,2-Tetrafluoroethyl Benzyl (B1604629) Ether

The synthesis of 1,1,2,2-Tetrafluoroethyl benzyl ether can be approached through various synthetic routes, primarily involving nucleophilic reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

Detailed Pathways of Nucleophilic Substitutions and Additions

The formation of ether linkages, including that in this compound, commonly proceeds via nucleophilic substitution reactions. One of the most fundamental methods for ether synthesis is the Williamson ether synthesis. In the context of this compound, this would involve the reaction of a benzyl alkoxide with a 1,1,2,2-tetrafluoroethyl halide. The reaction typically follows an S\textsubscript{N}2 mechanism, where the alkoxide ion acts as the nucleophile and displaces the halide from the tetrafluoroethyl group. youtube.com The rate of this bimolecular reaction is dependent on the concentration of both the nucleophile and the substrate. youtube.com

Key factors influencing the efficiency of this S\textsubscript{N}2 pathway include the choice of solvent, the nature of the leaving group, and steric hindrance around the reaction centers. For instance, polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide salt without significantly solvating the nucleophilic anion, thus enhancing its reactivity.

Alternatively, the synthesis can be achieved through the reaction of an alcohol with a suitable benzylating agent. For example, the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT) allows for the benzylation of alcohols under nearly neutral thermal conditions. orgsyn.org This method is proposed to proceed through an S\textsubscript{N}1-like pathway, where thermal ionization of the benzylating agent generates a reactive phenylcarbenium species that is subsequently trapped by the nucleophilic alcohol. orgsyn.org

The table below summarizes the key aspects of these nucleophilic substitution pathways.

| Reaction Pathway | Mechanism | Key Reactants | Typical Conditions |

| Williamson Ether Synthesis | S\textsubscript{N}2 | Benzyl alkoxide, 1,1,2,2-tetrafluoroethyl halide | Polar aprotic solvent |

| Benzylation with BnOPT | S\textsubscript{N}1-like | Alcohol, 2-benzyloxy-1-methylpyridinium triflate | Mild heating, neutral conditions |

Role of Intermediates in Catalyzed and Uncatalyzed Processes

In both catalyzed and uncatalyzed formations of ethers, the role of intermediates is pivotal. In the S\textsubscript{N}2 pathway of the Williamson synthesis, the reaction proceeds through a concerted mechanism without a distinct intermediate. However, the transition state, where the nucleophile attacks and the leaving group departs simultaneously, is a critical energetic point.

In contrast, S\textsubscript{N}1-type reactions, such as the benzylation with BnOPT, involve the formation of a carbocation intermediate. orgsyn.org The stability of this benzyl carbocation is a key determinant of the reaction's feasibility and rate. The presence of the phenyl group stabilizes the positive charge through resonance, making the formation of this intermediate more favorable.

Catalysts can significantly influence the reaction pathway and the nature of the intermediates. For instance, in some etherification reactions, Lewis acids can be used to activate the leaving group, making it more susceptible to nucleophilic attack. In the context of forming fluorinated ethers, specific catalysts might be employed to facilitate the reaction under milder conditions. For example, copper catalysis has been utilized in the formation of benzyl thioethers from benzyl alcohols and thiols, proceeding through a Lewis-acid-mediated S\textsubscript{N}1-type nucleophilic attack on an in situ formed carbocation. rsc.org While not directly involving this compound, this highlights a catalyzed pathway where a carbocation intermediate is central.

Mechanistic Aspects of Debenzylation Reactions of Benzyl Ethers

The cleavage of the benzyl ether linkage, or debenzylation, is a common and crucial step in multi-step organic syntheses where the benzyl group is used as a protecting group for hydroxyl functionalities. nih.gov Various methods exist for this transformation, each with its own distinct mechanism.

Acid-Catalyzed Cleavage Mechanisms

Acid-catalyzed cleavage of benzyl ethers typically proceeds through either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the structure of the ether and the reaction conditions. libretexts.orgacs.org For benzyl ethers, the S\textsubscript{N}1 pathway is generally favored due to the ability of the benzyl group to form a relatively stable carbocation. libretexts.orgacs.orgnih.gov

The mechanism involves the initial protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (an alcohol). libretexts.org This is followed by the departure of the alcohol and the formation of a benzyl carbocation. Finally, the nucleophilic conjugate base of the acid attacks the carbocation to yield the benzyl halide and the deprotected alcohol. libretexts.org

The stability of the benzyl carbocation is a critical factor in this mechanism. It is important to note that aryl alkyl ethers, upon cleavage, will always yield a phenol (B47542) and an alkyl halide, as nucleophilic attack on the aromatic ring carbon is disfavored. libretexts.org

Palladium-Catalyzed Hydrogenolysis and Transfer Hydrogenation Pathways

Palladium-catalyzed hydrogenolysis is one of the most common and effective methods for the debenzylation of benzyl ethers. chemrxiv.orgnacatsoc.orgambeed.com The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). tandfonline.com

The generally accepted mechanism for hydrogenolysis involves the following steps:

Adsorption: Both the benzyl ether and hydrogen are adsorbed onto the surface of the palladium catalyst.

Oxidative Addition: The palladium catalyst inserts into the C-O bond of the benzyl ether, forming a palladium-alkoxide intermediate.

Hydrogenolysis: The adsorbed hydrogen atoms react with the intermediate, leading to the cleavage of the C-O bond and the formation of toluene (B28343) and the corresponding alcohol.

Desorption: The products desorb from the catalyst surface, regenerating the active catalyst.

The efficiency of this process can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, the combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) has been reported to be a more efficient catalyst for debenzylation than either catalyst alone. tandfonline.com

Transfer hydrogenation offers an alternative to using hydrogen gas, employing a hydrogen donor molecule such as 1,4-cyclohexadiene. ambeed.com This can be advantageous when other functional groups in the molecule are sensitive to reduction by H₂.

The table below outlines the conditions for palladium-catalyzed hydrogenolysis.

| Catalyst | Hydrogen Source | Typical Solvent | Key Mechanistic Step |

| Pd/C | H₂ gas | THF, Ethanol, Ethyl acetate | Oxidative addition of Pd into the C-O bond |

| Pd/C | 1,4-Cyclohexadiene | Methanol, Ethanol | Hydrogen transfer from donor to substrate on catalyst surface |

| Pd/C + Pd(OH)₂/C | H₂ gas | THF/2-propanol | Enhanced catalytic activity |

Oxidative Cleavage Mechanisms (e.g., Visible-Light-Mediated)

Oxidative cleavage provides a milder alternative to reductive methods for debenzylation, which is particularly useful when the substrate contains functional groups incompatible with hydrogenolysis. nih.govacs.orgnih.gov

A notable example is the visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. nih.govacs.orgnih.govbohrium.comresearchgate.net This method allows for the cleavage of benzyl ethers in the presence of sensitive functional groups like azides, alkenes, and alkynes. nih.govacs.orgnih.gov

The proposed mechanism involves the photoexcitation of DDQ, which then acts as a strong oxidizing agent. The excited DDQ facilitates a single electron transfer from the benzyl ether, forming a radical cation. This is followed by a hydrogen atom transfer, ultimately leading to the cleavage of the benzyl ether and the formation of the corresponding alcohol and benzaldehyde (B42025). nih.gov The choice of irradiation wavelength is crucial for selectivity, with green light (525 nm) often being superior to blue light (440 nm) in suppressing side product formation in batch reactions. nih.govacs.org

Other oxidative methods include the use of ozone or a bromo radical generated from an alkali metal bromide. acs.orgorganic-chemistry.org The bromo radical can abstract a hydrogen atom from the benzylic position, initiating a radical chain reaction that leads to the cleavage of the ether. acs.org

Intramolecular Reactivity and Rearrangement Mechanisms

Intramolecular reactions involve the interaction of different parts of the same molecule. For this compound, potential intramolecular reactions could be triggered by thermal, acidic, or basic conditions, leading to rearrangements.

One common rearrangement for benzyl ethers is the wiserpub.comwiserpub.com-Wittig rearrangement , which typically occurs in the presence of a strong base. This reaction involves the deprotonation of the benzylic carbon, followed by a 1,2-shift of an alkyl or aryl group from the oxygen to the carbanionic carbon. organic-chemistry.org However, the presence of the electron-withdrawing tetrafluoroethyl group in this compound would likely influence the acidity of the benzylic protons and the stability of the potential carbanion intermediate.

Another possibility is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement , such as the Claisen rearrangement, though this typically requires an allyl vinyl ether structure, which is not present in this compound. google.com

Under thermal conditions, ethers can undergo decomposition. The pyrolysis of benzyl radicals, which could be formed from the homolytic cleavage of the C-O bond in this compound, is known to proceed through isomerization reactions rather than direct bond breakage. researchgate.net This suggests that heating this compound could lead to complex rearranged products.

Acid-catalyzed rearrangements are also plausible. Protonation of the ether oxygen would make the tetrafluoroethyl group a better leaving group, potentially leading to the formation of a benzyl cation. This cation could then undergo further reactions or rearrangements. Studies on the acid-catalyzed debenzylation of aryl benzyl ethers show that such processes are feasible. cas.cn

Table 1: Potential Intramolecular Rearrangement Pathways for Ethers

| Rearrangement Type | Typical Conditions | Plausibility for this compound | Notes |

| wiserpub.comwiserpub.com-Wittig Rearrangement | Strong Base | Possible, but influenced by the fluoroalkyl group. | The electron-withdrawing nature of the C₂F₄H group may affect the stability of the required carbanion intermediate. organic-chemistry.org |

| wiserpub.comorganic-chemistry.org-Wittig Rearrangement | Strong Base | Unlikely | Requires an allylic ether structure. |

| Claisen Rearrangement | Thermal | Unlikely | Requires an allyl vinyl ether structure. google.com |

| Thermal Isomerization | High Temperature | Plausible | Decomposition of the resulting benzyl radical could lead to various rearranged aromatic products. researchgate.net |

| Acid-Catalyzed Rearrangement | Strong Acid | Plausible | Protonation of the ether oxygen could lead to a benzyl cation, which can rearrange. |

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can significantly influence the rate and outcome of organic reactions by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving this compound, solvent polarity and proticity would be key factors.

In nucleophilic substitution reactions, polar protic solvents (e.g., water, alcohols) are known to stabilize both cations and anions through hydrogen bonding. This can favor S_N1-type reactions by stabilizing the carbocation intermediate that would form upon cleavage of the ether linkage. wiserpub.com Conversely, polar aprotic solvents (e.g., acetone, DMSO) are less effective at solvating anions, which can enhance the reactivity of anionic nucleophiles, favoring S_N2-type reactions.

The high electronegativity of the fluorine atoms in the tetrafluoroethyl group makes the ether oxygen less basic compared to non-fluorinated ethers. This reduced basicity would affect its interaction with protic solvents. Furthermore, fluorinated compounds often exhibit unique solvation properties, sometimes leading to the formation of fluorous phases.

The synthesis of fluorinated benzyl ethers via the Williamson ether synthesis, a common method for preparing ethers, is typically carried out in a polar aprotic solvent to maximize the nucleophilicity of the alkoxide. wiserpub.comwiserpub.com The reaction to form 2-bromo-1,1,2,2-tetrafluoroethyl benzyl ether, for instance, has been reported using DMF, a polar aprotic solvent.

Table 2: Predicted Solvent Effects on Reactions of this compound

| Solvent Type | Example Solvents | Predicted Effect on S_N1 Reactions | Predicted Effect on S_N2 Reactions |

| Polar Protic | Water, Ethanol, Methanol | Rate enhancement due to stabilization of potential carbocation and leaving group. wiserpub.com | Rate decrease due to solvation and stabilization of the nucleophile. wiserpub.com |

| Polar Aprotic | Acetone, DMF, DMSO | Slower rate compared to polar protic solvents as carbocation intermediate is less stabilized. | Rate enhancement due to "naked," highly reactive nucleophile. |

| Nonpolar | Hexane, Toluene | Generally slow rates for both mechanisms due to poor solubility of polar reactants and intermediates. | Generally slow rates. |

It is important to note that these predictions are based on general principles and the behavior of related compounds. Detailed experimental studies are required to fully elucidate the specific mechanistic pathways and solvent effects for reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,2,2 Tetrafluoroethyl Benzyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For a compound like 1,1,2,2-Tetrafluoroethyl benzyl (B1604629) ether (C₆H₅CH₂OCH₂CF₂CHF₂), a multi-pronged NMR approach is essential.

The presence of hydrogen, carbon, and fluorine nuclei allows for a detailed structural analysis through ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The five protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (~7.3-7.4 ppm). The benzylic methylene protons (-CH₂-) adjacent to the oxygen are deshielded and would likely resonate as a singlet around 4.7 ppm. The single proton on the tetrafluoroethyl group (-CHF₂) is expected to appear as a triplet of triplets due to coupling with the adjacent geminal and vicinal fluorine atoms, significantly downfield due to the influence of the four fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The aromatic carbons would appear in the typical region of ~127-138 ppm. The benzylic carbon (-CH₂-) would be found around 70-75 ppm. The carbon of the -OCH₂- group would be shifted downfield due to the ether linkage. The two carbons in the tetrafluoroethyl group (-CF₂CHF₂) would exhibit significant downfield shifts due to the high electronegativity of the fluorine atoms and would show complex splitting patterns due to carbon-fluorine coupling (¹J_CF, ²J_CF). The introduction of fluorine atoms on an alkyl chain connected to a benzyl ether can shift the methylene carbon peaks to a higher field region, which can enhance spectral resolution by reducing overlap with other signals. wiserpub.com

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, minimizing signal overlap. huji.ac.ilwikipedia.org For the 1,1,2,2-tetrafluoroethyl group, two distinct signals are expected. The -CF₂- group adjacent to the ether oxygen would appear as a doublet, due to coupling with the single proton on the adjacent carbon. The -CHF₂ group would appear as a triplet, due to coupling with the two protons on the adjacent carbon. The chemical shifts are typically observed in a range from -75 to -220 ppm. azom.comthermofisher.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.3-7.4 | Multiplet | ~127-138 |

| Benzylic (-CH₂-) | ~4.7 | Singlet | ~70-75 |

| -OCH₂- | N/A | N/A | ~65-70 (triplet due to ²J_CF) |

| -CF₂- | N/A | N/A | ~110-120 (triplet of doublets due to ¹J_CF and ²J_CF) |

| -CHF₂ | ~5.9-6.2 | Triplet of Triplets | ~115-125 (triplet of triplets due to ¹J_CF and ²J_CF) |

To confirm the assignments from 1D NMR and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1,1,2,2-Tetrafluoroethyl benzyl ether, a COSY spectrum would show correlations between the protons within the aromatic ring and, crucially, would confirm the coupling between the -CHF₂ proton and the protons on the adjacent -OCH₂- group, if any resolvable long-range coupling exists. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link the proton signals of the phenyl, benzylic, and tetrafluoroethyl groups to their corresponding carbon signals, confirming the assignments made in the 1D spectra. youtube.comsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the benzylic protons (-CH₂-) to the ipso-carbon of the phenyl ring and to the carbon of the -OCH₂- group, confirming the benzyl ether linkage. youtube.comsdsu.eduresearchgate.net

The use of fluorinated protecting groups, such as the tetrafluoroethyl group in this ether, has been shown to improve NMR spectral resolution in complex molecules like oligosaccharides. wiserpub.com The strong electron-withdrawing nature of the fluorine atoms can significantly alter the electronic environment of the nearby benzyl group. This can cause the ¹³C NMR signals of the benzylic methylene carbon to shift to a higher field (upfield) by 10-20 ppm compared to their non-fluorinated counterparts. wiserpub.com This shift moves the signal away from the crowded 65-85 ppm region often found in carbohydrate chemistry, thereby reducing spectral overlap and simplifying analysis. wiserpub.com

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₉H₈F₄O), the exact mass is 208.0511 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgyoutube.com

Expected Fragmentation Pattern:

Molecular Ion Peak (M⁺): A peak at m/z = 208 corresponding to the intact molecule.

Loss of the Tetrafluoroethyl Group: Cleavage of the O-CH₂CF₂CHF₂ bond could lead to a prominent peak corresponding to the benzyl cation (C₆H₅CH₂⁺) at m/z = 91, which is often the base peak in the spectra of benzyl compounds.

Loss of the Benzyl Group: Cleavage of the C₆H₅CH₂-O bond would result in a fragment corresponding to the tetrafluoroethoxy cation ([OCH₂CF₂CHF₂]⁺) at m/z = 117.

α-Cleavage: Cleavage of the bond between the phenyl ring and the benzylic carbon could result in a tropylium ion (C₇H₇⁺) at m/z = 91, often seen from benzyl fragmentation.

Fluorine-containing fragments: Loss of HF (mass 20) or other small fluorine-containing radicals from the tetrafluoroethyl group can also be expected. whitman.edu

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Predicted Origin |

|---|---|---|

| 208 | [C₉H₈F₄O]⁺ | Molecular Ion (M⁺) |

| 117 | [OCH₂CF₂CHF₂]⁺ | Loss of Benzyl Radical |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: Ethers are sometimes difficult to identify solely by IR spectroscopy due to the presence of other absorptions in the same region as the characteristic C-O stretch. However, for this compound, several key absorptions would be expected:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong absorption band for the C-O-C ether linkage is expected in the 1050-1150 cm⁻¹ range. Phenyl alkyl ethers often show two strong bands.

C-F stretching: Strong, characteristic absorptions for the C-F bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

The aromatic ring vibrations would give rise to strong signals in the Raman spectrum.

The symmetric C-F stretching vibrations would also be Raman active.

C-H stretching vibrations are also readily observed in Raman spectra.

Table 3: Predicted Vibrational Spectroscopy Bands

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3030-3100 | ~3030-3100 |

| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |

| C-O-C Ether Stretch | ~1050-1150 (Strong) | Present, often weaker than IR |

| C-F Stretch | ~1000-1400 (Very Strong) | Present |

Integration of Spectroscopic Data for Unambiguous Structural Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their integration that leads to the unambiguous confirmation of the structure of this compound.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation reports matching the detailed outline for the chemical compound “this compound.”

While the computational methods outlined in the query—such as Density Functional Theory (DFT) for geometry optimization, analysis of electronic structures, and prediction of spectroscopic parameters, as well as the theoretical modeling of reaction pathways—are standard approaches in computational chemistry, published research applying these specific analyses to this compound could not be located.

General information confirms the existence of this compound, identified by CAS number 115611-57-9, and its use as a chemical or reaction intermediate. marketpublishers.com However, detailed studies on its conformational landscapes, frontier molecular orbitals, predicted NMR spectra, vibrational frequencies, activation barriers, or catalytic cycles are not available in the public domain.

Therefore, it is not possible to provide the requested scientifically accurate content, detailed research findings, or data tables for the specified sections and subsections. Generating such information without published data would be speculative and would not adhere to the required standards of scientific accuracy.

Computational and Theoretical Investigations of 1,1,2,2 Tetrafluoroethyl Benzyl Ether

Influence of Fluorine Atoms on Electronic Properties and Reactivity Profiles

The introduction of four fluorine atoms in the ethyl group of 1,1,2,2-tetrafluoroethyl benzyl (B1604629) ether profoundly alters the molecule's electronic landscape and reactivity compared to its non-fluorinated counterpart, benzyl ethyl ether. The primary mechanism for this alteration is the strong inductive effect (-I effect) of the fluorine atoms, which are the most electronegative elements.

Computational studies, including Density Functional Theory (DFT) calculations, are employed to quantify these electronic changes. The fluorine atoms in the -CHF₂CF₂- group act as powerful electron-withdrawing centers. This effect propagates through the sigma bonds, significantly lowering the electron density on the ether oxygen atom. This reduction in electron density on the oxygen weakens its ability to donate electrons into the benzyl ring via resonance. Consequently, the benzyl group becomes more electron-deficient than in a typical benzyl ether. This deactivation of the aromatic ring is expected to decrease its reactivity towards electrophilic aromatic substitution.

Theoretical calculations can predict key electronic properties that correlate with reactivity. These include molecular electrostatic potential (MEP) maps, frontier molecular orbital energies (HOMO-LUMO), and natural bond orbital (NBO) analysis to determine atomic partial charges. The MEP would show a significant region of positive potential around the tetrafluoroethyl group and a less negative potential on the ether oxygen compared to a non-fluorinated analogue. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a larger gap implies greater stability. The presence of the CF₃ group in a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, was shown to increase its reactivity by narrowing the HOMO-LUMO gap. A similar, nuanced effect would be anticipated for the tetrafluoroethyl group in the title compound.

| Property | Benzyl Ethyl Ether (Hypothetical) | 1,1,2,2-Tetrafluoroethyl Benzyl Ether (Hypothetical) | Influence of Fluorination |

|---|---|---|---|

| Partial Charge on Ether Oxygen (NBO) | -0.65 e | -0.45 e | Reduced electron density |

| Partial Charge on Benzylic Carbon (NBO) | -0.20 e | -0.10 e | Reduced electron density |

| C(benzyl)-O Bond Length | 1.42 Å | 1.40 Å | Slight bond shortening |

| HOMO-LUMO Energy Gap (DFT) | 5.8 eV | 5.5 eV | Potential increase in reactivity |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of this compound, revealing its conformational preferences and the nature of its interactions with other molecules. nih.gov Such simulations model the atomic motions of the molecule over time, allowing for the exploration of its potential energy surface and the characterization of stable conformers and the barriers between them.

Conformational Sampling: The flexibility of this compound is primarily defined by the rotation around two key single bonds: the C(benzyl)-O bond and the O-C(ethyl) bond. MD simulations can map the conformational landscape by sampling the dihedral angles associated with these rotations.

Rotation around the C(benzyl)-O bond: This rotation determines the orientation of the tetrafluoroethoxy group relative to the plane of the benzyl ring. Steric hindrance between the bulky -CF₂CHF₂ group and the ortho-hydrogens of the phenyl ring will significantly influence the rotational energy profile.

Rotation around the O-C(ethyl) bond: This rotation governs the relative positions of the two fluorinated carbon atoms. Gauche and anti conformations are expected, with the energy difference between them dictated by electrostatic and steric interactions between the fluorine atoms and the benzyl group.

The results of conformational analysis from MD simulations can be used to generate a Ramachandran-like plot for the key dihedral angles, identifying low-energy regions corresponding to the most populated conformational states.

Intermolecular Interactions: MD simulations are also invaluable for understanding how this compound interacts with itself and with other molecules in a condensed phase. The molecule possesses distinct regions with different interaction potentials:

Aromatic Benzyl Group: This part of the molecule can participate in π-π stacking interactions with other aromatic rings. However, the electron-deficient nature of the ring, induced by the fluorinated substituent, will alter the nature of these interactions compared to unsubstituted benzene. rsc.org Studies on fluorinated aromatic rings show they can engage in electrostatic interactions, with stacked geometries being influenced by the distribution of partial charges. nih.govresearchgate.net

Fluorinated Ethyl Group: The highly fluorinated tail is both hydrophobic and lipophobic, leading to "fluorophilic" interactions. This segment will preferentially interact with other fluorinated molecules and repel both polar (hydrophilic) and non-polar hydrocarbon (lipophilic) species.

Ether Oxygen: The oxygen atom, despite its reduced electron density, can still act as a hydrogen bond acceptor in interactions with suitable donor molecules.

Simulations of the bulk liquid would likely show complex local structuring, where molecules orient to optimize favorable interactions, such as the association of fluorinated tails, while minimizing repulsive forces. nih.gov The balance between these varied interactions dictates the macroscopic properties of the compound, such as its miscibility with different solvents.

| Conformer Description (Dihedral Angles) | Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|

| Gauche 1 (C-O-C-C ≈ 60°) | 0.0 (Global Minimum) | Favorable electrostatic interactions |

| Anti (C-O-C-C ≈ 180°) | +5.2 | Reduced steric strain |

| Gauche 2 (C-O-C-C ≈ -60°) | +6.5 | Increased steric repulsion with benzyl ring |

| Syn-periplanar (C-C-O-C ≈ 0°) | +25.0 | High steric and electrostatic repulsion |

Kinetic and Thermodynamic Aspects of Reactions Involving 1,1,2,2 Tetrafluoroethyl Benzyl Ether

Kinetic Analysis of Formation and Transformation Reactions

Kinetic analysis is concerned with the rates of chemical reactions and the factors that influence them. For the formation and transformation of 1,1,2,2-Tetrafluoroethyl benzyl (B1604629) ether, this would involve determining how the reaction rate changes with reactant concentrations, temperature, and the presence of catalysts.

The rate law for a chemical reaction is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. It is determined experimentally and cannot be deduced from the stoichiometry of the reaction. The general form of a rate law is:

Rate = k[A]^m[B]^n

where:

[A] and [B] are the molar concentrations of the reactants.

k is the rate constant, a proportionality constant that is specific to the reaction and temperature.

Illustrative Rate Law for a Williamson Ether Synthesis:

| Reactant A | Reactant B | Expected Rate Law | Overall Order |

| Sodium 1,1,2,2-tetrafluoroethoxide | Benzyl bromide | Rate = k[Sodium 1,1,2,2-tetrafluoroethoxide][Benzyl bromide] | 2 |

This table is illustrative and based on the typical mechanism of the Williamson ether synthesis. The actual rate law for the formation of 1,1,2,2-Tetrafluoroethyl benzyl ether would need to be determined experimentally.

The rate of a chemical reaction is highly dependent on temperature. The Arrhenius equation describes this relationship:

k = Ae^(-Ea/RT)

where:

A is the pre-exponential factor, which is related to the frequency of collisions between reactant molecules.

Ea is the activation energy, the minimum energy required for a reaction to occur.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

By measuring the rate constant (k) at different temperatures, the activation energy (Ea) can be determined from the slope of a plot of ln(k) versus 1/T. The activation energy provides insight into the energy barrier of the reaction. For a trans-etherification reaction involving a benzyl ether, an activation energy of 77.07 kJ/mol has been reported. rsc.org This value gives an indication of the energy required for such an ether exchange to proceed.

Illustrative Activation Energy for a Benzyl Ether Reaction:

| Reaction Type | Illustrative Compound | Activation Energy (Ea) |

| Trans-etherification | Benzyl ether derivative | 77.07 kJ/mol rsc.org |

This data is for a related benzyl ether reaction and serves as an example of the magnitude of activation energies that might be expected for reactions involving this compound.

Thermodynamic Characterization of Reaction Equilibria

Thermodynamics is concerned with the energy changes that accompany chemical reactions and the position of equilibrium. By determining the thermodynamic parameters of a reaction, one can predict the extent to which it will proceed and the conditions that will favor product formation.

The key thermodynamic parameters are:

Enthalpy change (ΔH): The heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic reaction (heat is released), while a positive ΔH indicates an endothermic reaction (heat is absorbed).

Entropy change (ΔS): The change in the degree of disorder or randomness of the system. A positive ΔS indicates an increase in disorder.

Gibbs free energy change (ΔG): A measure of the spontaneity of a reaction. It is related to enthalpy and entropy by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero indicates that the system is at equilibrium.

For the formation of benzyl ethers, the enthalpy of formation is a key thermodynamic value. For example, the standard enthalpy of formation for benzyl alcohol in the liquid state has been determined to be -(154.5 ± 1.7) kJ·mol⁻¹. researchgate.net The bond dissociation enthalpy (BDE) is another important parameter, representing the enthalpy change when a bond is broken homolytically. For benzyl phenyl ether, the C₆H₅O−CH₂C₆H₅ bond dissociation enthalpy has been calculated to be 52.8 kcal mol⁻¹ (approximately 221 kJ/mol). acs.org

Illustrative Thermodynamic Data for Related Compounds:

| Compound/Reaction | Thermodynamic Parameter | Value |

| Benzyl alcohol (liquid) | Standard Enthalpy of Formation (ΔfH°) | -(154.5 ± 1.7) kJ·mol⁻¹ researchgate.net |

| Benzyl phenyl ether (C₆H₅O−CH₂C₆H₅) | Bond Dissociation Enthalpy (BDE) | 52.8 kcal mol⁻¹ (approx. 221 kJ/mol) acs.org |

This table provides thermodynamic data for compounds related to this compound to illustrate the types of values that are determined in thermodynamic studies.

The equilibrium constant (K) is a measure of the ratio of products to reactants at equilibrium. It is related to the standard Gibbs free energy change by the equation:

ΔG° = -RTlnK

A large value of K indicates that the equilibrium lies to the right, favoring the formation of products. The equilibrium constant can be determined by measuring the concentrations of reactants and products at equilibrium. For acid-catalyzed ether formation, electron-withdrawing substituents on the aromatic ring have been shown to enhance the equilibrium constant, while electron-donating substituents decrease it. google.com

Distinction and Interplay Between Kinetic and Thermodynamic Control in Product Distribution

In many chemical reactions, there is the possibility of forming more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the reactions leading to the products are reversible, and an equilibrium is established. The major product is the most stable one (i.e., the one with the lowest Gibbs free energy). This is known as the thermodynamic product.

The choice of reaction conditions, particularly temperature, can therefore be used to selectively favor the formation of either the kinetic or the thermodynamic product. For reactions involving benzyl ethers, such as the Williamson ether synthesis, side reactions like elimination can occur. masterorganicchemistry.com The conditions would need to be optimized to favor the desired ether formation (the thermodynamic product in many cases) over the elimination product (often the kinetic product).

Impact of Solvent and Catalysts on Reaction Kinetics and Thermodynamics

A detailed quantitative analysis of the impact of solvents and catalysts on the kinetics and thermodynamics of reactions involving this compound cannot be provided at this time due to a lack of available research data.

Despite a comprehensive search of scientific literature, specific applications of This compound in advanced organic synthesis as outlined in the requested article are not extensively documented. The available information is insufficient to provide a detailed and scientifically accurate account for each of the specified sections and subsections.

Research on the applications of many fluorinated compounds is an expanding field; however, it appears that this compound has not been a major focus of published studies in the specific contexts of:

A precursor for the introduction of the 1,1,2,2-tetrafluoroethyl group , either through the development of nucleophilic fluoroalkylation reagents or the generation of fluoroalkyl radicals.

A key component in protecting group strategies , particularly as a labile protecting group for hydroxyl functionalities or in orthogonal protection schemes for complex molecule synthesis.

A foundational building block for the construction of complex fluorine-containing molecules.

While general principles of organic synthesis, such as the behavior of benzyl ethers as protecting groups or methods for generating fluoroalkyl moieties from other precursors exist, there is no specific data in the accessible literature that directly involves this compound in these roles. One related study identified the synthesis and use of the sulfur analog, Benzyl(1,1,2,2-tetrafluoroethyl)sulfane, to create an electrophilic reagent, but this does not directly translate to the applications of the ether compound.

Therefore, this article cannot be generated with the required level of detail and scientific accuracy at this time due to the lack of specific research findings on this compound for the requested applications.

Applications of 1,1,2,2 Tetrafluoroethyl Benzyl Ether in Advanced Organic Synthesis

Building Block for the Construction of Complex Fluorine-Containing Molecules

Synthesis of Fluorinated Heterocyclic Compounds

The introduction of fluorine and fluorinated groups into heterocyclic rings is a paramount strategy in medicinal chemistry and materials science. nih.govresearchgate.net While there is a wealth of information on the synthesis of fluorinated heterocycles, direct examples employing 1,1,2,2-tetrafluoroethyl benzyl (B1604629) ether as a starting material are not documented in the reviewed literature.

Generally, the synthesis of fluorinated heterocycles can be achieved through various strategies, such as:

Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful methods for constructing five- and six-membered heterocyclic rings. nih.gov These reactions often involve the use of fluorinated dipolarophiles or dienes.

Condensation Reactions: The condensation of fluorinated building blocks, such as β-diketones, with hydrazines, hydroxylamine, or ureas is a common route to pyrazoles, isoxazoles, and pyrimidines, respectively.

Ring-Closing Metathesis: This technique has emerged as a valuable tool for the synthesis of various ring sizes, including four-membered heterocycles. numberanalytics.com

In principle, the 1,1,2,2-tetrafluoroethoxy group from the title ether could be incorporated into a heterocyclic system. This would likely involve initial transformation of the benzyl ether to a more reactive intermediate that could then participate in cyclization reactions. However, specific pathways for this transformation and subsequent cyclization are not described in the existing literature.

Derivatization towards Specialized Reagents and Ligands

The development of specialized reagents and ligands is crucial for advancing catalysis and organic synthesis. Fluorinated groups are often incorporated into ligands to modulate their electronic properties and stability.

No specific research has been found describing the derivatization of 1,1,2,2-Tetrafluoroethyl benzyl ether into specialized reagents or ligands. However, general methodologies for the derivatization of fluorinated compounds could be considered. For instance, the synthesis of fluorinated β-diketone ligands is often achieved through Claisen condensation of a fluorinated ester with a ketone. mdpi.com It is conceivable that this compound could be chemically modified to generate a suitable precursor for such a condensation.

The Williamson ether synthesis is another versatile method used to link fluorinated alkyl chains to functional molecules, which can then serve as ligands. nih.govnih.gov This could potentially be a route to derivatize the 1,1,2,2-tetrafluoroethoxy moiety, although specific examples are lacking.

Catalytic or Stoichiometric Reagents Derived from this compound

The creation of novel catalytic or stoichiometric reagents is a key driver of innovation in chemical synthesis. The electronic effects of fluorine can significantly influence the reactivity and selectivity of such reagents.

A comprehensive search of the chemical literature did not yield any examples of catalytic or stoichiometric reagents that are directly derived from This compound . The development of such reagents would first require the chemical transformation of the parent ether into a structure capable of participating in or facilitating chemical reactions. For example, the synthesis of fluorinated triaryl aluminum complexes has been shown to produce effective catalysts for hydroboration reactions. cardiff.ac.uk Theoretically, a derivative of this compound could be envisioned as a ligand for a metal center, thereby creating a new catalytic species. However, the synthesis and catalytic activity of such a compound have not been reported.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of fluorinated ethers, including 1,1,2,2-Tetrafluoroethyl benzyl (B1604629) ether, has traditionally relied on methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and atom-economical synthetic routes. Atom economy, a concept that emphasizes the efficiency of a reaction in converting reactants to the desired product, is a crucial metric for sustainable synthesis. jocpr.comprimescholars.com

Current synthetic approaches often involve the use of hazardous fluorinating agents and generate significant waste. For instance, the Williamson ether synthesis, a common method for preparing ethers, can be adapted for fluoroalkylation but may require harsh conditions and produce stoichiometric amounts of salt byproducts. A generalized scheme for this synthesis is presented below:

Table 1: Generalized Williamson Ether Synthesis for Fluoroalkyl Ethers

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Byproduct |

| Benzyl alcohol | 1-Bromo-1,1,2,2-tetrafluoroethane | Base (e.g., NaH, KOH) | 1,1,2,2-Tetrafluoroethyl benzyl ether | NaBr, KBr |

Future research should focus on catalytic methods that minimize waste. For example, developing catalytic systems that can directly couple benzyl alcohol with tetrafluoroethylene (B6358150) would represent a significant advancement in atom economy. Additionally, exploring the use of greener solvents and renewable starting materials will be crucial. researchgate.net The principles of green chemistry, including the use of catalysis and the optimization of solvents, can guide the development of more environmentally benign processes for producing this compound. jocpr.com

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. The presence of the electron-withdrawing tetrafluoroethyl group is expected to significantly influence the reactivity of the adjacent ether linkage and the benzylic position. Future research should aim to elucidate these electronic effects and explore novel transformation pathways.

A key area of investigation will be the activation and functionalization of the C-F bonds. While C-F bonds are notoriously strong, recent advances in transition-metal catalysis have enabled their selective cleavage and transformation. researchgate.netrutgers.edu Investigating the susceptibility of the C-F bonds in this compound to catalytic activation could open up new avenues for synthesizing more complex fluorinated molecules. researchgate.net

Furthermore, the benzylic C-H bonds are potential sites for functionalization. The influence of the tetrafluoroethyl group on the acidity and reactivity of these protons warrants investigation. Selective oxidation, halogenation, or metalation at the benzylic position could provide access to a range of new derivatives with potentially interesting properties. The cleavage of the ether C-O bond, potentially leading to the release of the tetrafluoroethyl or benzyl group, is another area ripe for exploration, particularly in the context of designing cleavable linkers or protecting groups. acs.orgresearchgate.net The degradation of polyfluoroalkyl ether acids has shown that the ether linkage can be a point of cleavage under certain reductive conditions. acs.orgresearchgate.net

Advancements in Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating discovery. For this compound, computational methodologies can be employed to:

Predict Conformational Preferences: The flexibility of the benzyl group and the ether linkage allows for multiple conformations. Understanding the preferred three-dimensional structure is crucial for predicting its interactions with other molecules and materials.

Model Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model potential reaction pathways, calculate activation energies, and predict product distributions for various transformations. rsc.orgrsc.org This can help in identifying promising reaction conditions and catalysts.

Predict Physicochemical Properties: Properties such as dipole moment, polarizability, and electronic structure can be calculated to predict its behavior as a solvent, additive, or component in a material. rashatwi.comresearchgate.netarxiv.org

Recent studies on fluorinated ether electrolytes for lithium-ion batteries have demonstrated the power of integrating high-throughput DFT, molecular simulations, and machine learning to screen large libraries of compounds and identify promising candidates with desired properties like reduced polysulfide solubility and good ionic conductivity. rashatwi.comresearchgate.netarxiv.org A similar approach could be applied to a virtual library of derivatives of this compound to identify candidates for specific applications.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms for C-F and C-H bond activation. | Identification of low-energy pathways and catalyst design principles. |

| Molecular Dynamics (MD) | Simulate the behavior of the ether in different solvent environments. | Understanding of solvation structures and transport properties. rsc.orgrsc.org |

| Machine Learning Models | Predict properties for a library of related fluorinated ethers. | Rapid identification of candidates for targeted applications. rashatwi.comresearchgate.net |

Integration with Flow Chemistry and Mechanochemical Synthesis

Modern synthetic methodologies like flow chemistry and mechanochemistry offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or producing unstable intermediates.

Flow Chemistry: Conducting reactions in continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgchemistryworld.comnih.govrsc.orgrsc.orgacs.orgdurham.ac.ukacs.org This is particularly beneficial for fluorination reactions, which are often highly exothermic. beilstein-journals.org The on-demand generation of reactive species in a flow system can enhance safety and minimize waste. nih.govrsc.orgacs.org The synthesis of this compound and its subsequent functionalization could be significantly improved by adopting flow chemistry approaches.

Mechanochemical Synthesis: This solvent-free or low-solvent technique involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. mdpi.comcolab.wsresearchgate.netnih.govnih.govfrontiersin.org Mechanochemistry can enhance reaction rates, improve yields, and provide access to products that are difficult to obtain through traditional solution-phase synthesis. mdpi.comnih.gov Exploring the mechanochemical synthesis of this compound from solid-state reactants could offer a more sustainable and efficient alternative to conventional methods. colab.wsresearchgate.netnih.gov

Expanding Applications in Material Science and Specialized Chemical Systems

The unique properties conferred by the tetrafluoroethyl group suggest that this compound could find applications in various areas of materials science and as a component in specialized chemical systems.

Materials Science: Fluorinated polymers are well-known for their chemical inertness, thermal stability, and low surface energy. While this compound is not a polymer, it could serve as a monomer or an additive in the formulation of new fluorinated materials. Its incorporation could modify properties such as refractive index, dielectric constant, and surface tension.

Specialized Chemical Systems:

Electrolytes for Batteries: Fluorinated ethers are being extensively investigated as co-solvents in electrolytes for lithium-ion and lithium-sulfur batteries. rashatwi.comresearchgate.netsigmaaldrich.com They can enhance safety by being less flammable and can improve battery performance by stabilizing the electrode-electrolyte interface. sigmaaldrich.com The specific structure of this compound may offer a unique balance of properties for such applications.

Functional Fluids: Hydrofluoroethers are used as heat-transfer fluids, cleaning solvents, and lubricants due to their thermal stability, low toxicity, and non-flammability. chemimpex.comfluorochemie.com The properties of this compound should be evaluated for its potential in these areas.

Probes for Chemical Biology: The introduction of fluorinated moieties can alter the biological activity and pharmacokinetic properties of molecules. nih.govnih.gov The 1,1,2,2-tetrafluoroethyl benzyl group could be explored as a novel substituent in the design of bioactive compounds.

Q & A

Q. What are the key physical and chemical properties of 1,1,2,2-tetrafluoroethyl benzyl ether relevant to experimental design?

The compound’s boiling point (36.5°C), molecular weight (132.06 g/mol), and density (1.294 g/cm³ at 20°C) are critical for determining volatility, solvent compatibility, and reaction conditions. Its low flash point (-20°C) and flammability (R11 hazard code) necessitate inert atmospheres and explosion-proof equipment in handling . The octanol-water partition coefficient (log Pow = 2.18) suggests moderate hydrophobicity, which is useful for environmental fate studies .

Q. What protocols are recommended for safe handling and storage in laboratory settings?

Due to high flammability, store in airtight containers away from ignition sources (e.g., static electricity, open flames) at temperatures <25°C. Use grounded equipment and conductive containers. Personal protective equipment (PPE) including nitrile gloves, flame-resistant lab coats, and safety goggles is mandatory. Ventilation systems must meet OSHA standards for volatile organic compounds .

Q. How can researchers synthesize high-purity this compound, and what purification methods are effective?

Synthesis typically involves nucleophilic substitution between benzyl alcohol and 1,1,2,2-tetrafluoroethyl halides under anhydrous conditions. Purification via fractional distillation (boiling range 36–37°C) or preparative gas chromatography (GC) is recommended. Purity ≥99% can be verified using GC-MS with a flame ionization detector, ensuring residual solvents (e.g., HF, H₂O) are below 200 ppm .

Advanced Research Questions

Q. What analytical methods are suitable for detecting environmental residues of this compound and addressing data inconsistencies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for trace analysis in soil and water. Discrepancies in degradation half-life data (e.g., 30–90 days in aerobic soils) may arise from variable microbial activity or pH. Validate results using isotopically labeled internal standards (e.g., ¹³C or ¹⁹F analogs) to correct for matrix effects .

Q. How can researchers resolve contradictions in reported bioaccumulation potential?

While log Pow = 2.18 suggests low bioaccumulation, conflicting data may stem from species-specific metabolic pathways (e.g., cytochrome P450 activity). Conduct in vitro assays with liver microsomes from model organisms (e.g., zebrafish, rats) to measure metabolic rates. Compare with field data from biota in contaminated ecosystems .

Q. What experimental designs are recommended to study photodegradation pathways in aquatic environments?

Simulate natural sunlight using a xenon arc lamp (300–800 nm) in a photoreactor with controlled temperature and pH. Monitor degradation products (e.g., trifluoroacetic acid, benzaldehyde) via ¹⁹F NMR and ion chromatography. Include dark controls to distinguish photolytic vs. microbial degradation .

Q. How does this compound compare to other fluorinated ethers (e.g., HFE-347pfc) in solvent applications?

Compared to HFE-347pfc (C4H3F7O, b.p. 326.67°C), this compound has lower thermal stability but higher solvation power for polar polymers. Use Hansen solubility parameters (δD, δP, δH) to optimize solvent selection for battery electrolytes or polymer synthesis .

Methodological Notes

- Data Validation : Cross-reference GC-MS results with differential scanning calorimetry (DSC) to confirm purity and phase transitions .

- Ecotoxicity Testing : Follow OECD Test Guideline 301 for ready biodegradability assessments, using activated sludge inoculum .

- Synthetic Byproducts : Monitor for HF emissions during synthesis using infrared spectroscopy (FTIR) and neutralize with calcium carbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.